molecular formula C10H11NS3 B1607547 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide CAS No. 175204-52-1

4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide

Cat. No. B1607547
CAS RN: 175204-52-1
M. Wt: 241.4 g/mol
InChI Key: DUMZFFFGXHYMOZ-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide is a chemical compound with the molecular formula C10H11NS3 and a molecular weight of 241.39600 . It is also known by the common name 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide consists of a benzene ring attached to a 1,3-dithiolan-2-yl group and a carbothioamide group . The exact mass of the molecule is 241.00500 .


Physical And Chemical Properties Analysis

4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide has a density of 1.352g/cm3, a boiling point of 418.8ºC at 760 mmHg, and a melting point of 174ºC . It also has a flash point of 207.1ºC . The LogP value, which indicates its solubility in water and other solvents, is 3.49970 .

Scientific Research Applications

Electrochemical Synthesis and Applications

4-(1,3-Dithiolan-2-yl)benzene-1,2-diol has been studied for its electrochemical oxidation in the presence of various nucleophiles, leading to the synthesis of new benzofuran derivatives. This electrochemical synthesis demonstrates the compound's utility in generating new compounds through Michael addition reactions. Such studies highlight its potential in the development of electrochemical sensors or as intermediates in organic synthesis (Mazloum‐Ardakani et al., 2012).

Molecular and Electronic Structures

Research has delved into the conductance properties of molecules closely related to 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide, such as benzene-1,4-dithiol, forming gold-sulfur-aryl-sulfur-gold systems. These studies are foundational for molecular-scale electronics, demonstrating how such compounds can facilitate charge transport at the molecular level, which is crucial for the development of molecular junctions and electronic devices (Reed et al., 1997).

Synthesis of Thioureas and Anticancer Activity

The compound has been involved in the synthesis of thioureas and N-acylthioureas, serving as a precursor in reactions with amines. These thioureas have been explored for their potential biological activities, including anticancer properties. Such research underscores the compound's relevance in medicinal chemistry and drug development, opening avenues for new treatments (Katritzky et al., 2004).

Crystal Structure Analysis

Studies on compounds like 4-Methylbenzenecarbothioamide, which share structural similarities with 4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide, have provided insights into their crystal structures. These analyses help understand the intermolecular interactions and stability, which are vital for designing materials with specific physical properties for applications in material science and engineering (Ali et al., 2010).

Safety and Hazards

4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, the respiratory system, and skin . In case of exposure, it is recommended to flush eyes and skin with plenty of water, remove the person from exposure, and seek medical aid .

properties

IUPAC Name

4-(1,3-dithiolan-2-yl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS3/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMZFFFGXHYMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381923
Record name 4-(1,3-dithiolan-2-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dithiolan-2-yl)benzene-1-carbothioamide

CAS RN

175204-52-1
Record name 4-(1,3-dithiolan-2-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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